molecular formula C11H11N3 B1380492 [2,4'-Bipyridine]-4-methanamine CAS No. 1822827-83-7

[2,4'-Bipyridine]-4-methanamine

Cat. No. B1380492
CAS RN: 1822827-83-7
M. Wt: 185.22 g/mol
InChI Key: PIVUSCTZMGIPKQ-UHFFFAOYSA-N
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Description

Bipyridines are a family of organic compounds with the formula (C5H4N)2, consisting of two pyridyl rings . They are colorless solids, soluble in organic solvents and slightly soluble in water .


Synthesis Analysis

Bipyridines can be synthesized through various methods. For instance, heating pyridine to a temperature between 700°C and 800°C in a sealed tube gives bipyridine as the major condensation product .


Molecular Structure Analysis

Bipyridines are planar molecules with nitrogen atoms in trans position . They can form complexes with many transition metals .


Chemical Reactions Analysis

Bipyridines are known to form complexes with many transition metals . They are used as ligands in coordination chemistry .


Physical And Chemical Properties Analysis

Bipyridines are colorless solids, soluble in organic solvents and slightly soluble in water . They have unique optical properties, which are of interest for analysis .

Scientific Research Applications

Photolabile Caging Groups for Amines

[2,4'-Bipyridine]-4-methanamine derivatives have been explored in the synthesis and characterization of ruthenium bis(bipyridine) complexes. These complexes act as photolabile protecting groups, suitable for use as biological caged compounds. Upon irradiation with visible light, they can deliver specific ligands, making them potential tools for controlled release in biological systems (Zayat, Salierno, & Etchenique, 2006).

Luminescent Probes for Hypochlorous Acid

The compound's derivatives have also been incorporated into ruthenium(II) complex-based luminescent probes for detecting hypochlorous acid in living cells. These probes exhibit a significant luminescence enhancement upon reaction, making them valuable for biological imaging and monitoring reactive species within cellular environments (Zhang et al., 2013).

Synthesis of Bichromophoric Ruthenium(II) Complexes

[2,4'-Bipyridine]-4-methanamine has been used in the development of bichromophoric ruthenium(II) complexes. These complexes exhibit unique photophysical properties due to the covalent linkage of ruthenium tris(bipyridine) to aromatic species, offering insights into the dynamics of energy transfer processes, which are crucial for understanding and designing advanced photofunctional materials (Carvalho, Moreira, & Gehlen, 2003).

Electroluminescent Materials

The structural modification of [2,4'-Bipyridine]-4-methanamine derivatives has led to the creation of electroluminescent materials, particularly when integrated into iridium(III) complexes. These materials exhibit multicolor phosphorescence, making them suitable for applications in electro-optical devices and sensors, including cellular imaging and intracellular nitric oxide sensing (Law et al., 2014).

Chiral Molecular Squares

Chiral molecular squares utilizing enantiopure atropisomeric bipyridine ligands derived from [2,4'-Bipyridine]-4-methanamine have shown promise in enantioselective sensing. These structures, incorporating fac-Re(CO)3Cl metallocorners, demonstrate the ability to selectively interact with chiral molecules, opening pathways for the development of novel chiral sensors and functional materials (Lee & Lin, 2002).

Mechanism of Action

Bipyridines act as bidentate chelating ligands, forming complexes with many transition metals . This ability to form complexes is utilized in various fields, including catalysis and materials chemistry .

Safety and Hazards

Some bipyridines, such as paraquat (a derivative of 4,4’-bipyridine), are known to be toxic due to their ability to interrupt biological electron transfer processes .

properties

IUPAC Name

(2-pyridin-4-ylpyridin-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c12-8-9-1-6-14-11(7-9)10-2-4-13-5-3-10/h1-7H,8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIVUSCTZMGIPKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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